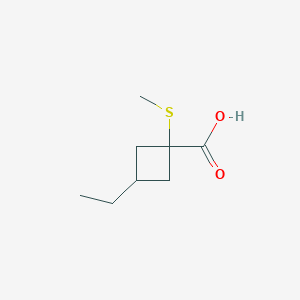

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Beschreibung

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S. It is characterized by a cyclobutane ring substituted with an ethyl group, a methylsulfanyl group, and a carboxylic acid group. This compound is primarily used for research purposes and has various applications in scientific studies .

Eigenschaften

Molekularformel |

C8H14O2S |

|---|---|

Molekulargewicht |

174.26 g/mol |

IUPAC-Name |

3-ethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O2S/c1-3-6-4-8(5-6,11-2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

BMTNKMRFCUJGJT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CC(C1)(C(=O)O)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted cyclobutane derivatives with methylsulfanyl reagents, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates, cyclization, and functional group modifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Ethylcyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group.

1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the ethyl group.

Cyclobutane-1-carboxylic acid: Lacks both the ethyl and methylsulfanyl groups.

Uniqueness

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the ethyl and methylsulfanyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Biologische Aktivität

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is characterized by its unique cyclobutane structure, which contributes to its biological activity. The compound's molecular formula is , and its structure includes a carboxylic acid group that is crucial for its interactions with biological targets.

Anticancer Properties

Research indicates that compounds related to cyclobutane derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines. Specifically, the cyclobutane framework allows for interaction with key proteins involved in cell cycle regulation.

Table 1: Antiproliferative Activity of Cyclobutane Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid | A375 (melanoma) | TBD | Inhibition of cell cycle progression |

| Related Compound A | DLD-1 (colon cancer) | 0.15 | MDM2 inhibition |

| Related Compound B | T24 (bladder cancer) | 0.22 | Activation of p53 signaling |

The exact IC50 value for 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is yet to be determined (TBD), but related compounds show promising inhibition values, indicating potential efficacy against tumor growth.

The proposed mechanism involves the inhibition of the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. By stabilizing p53, these compounds may promote apoptosis in cancer cells. Additionally, structural modifications can enhance binding affinity and selectivity towards MDM2, thus improving therapeutic outcomes.

Study on MDM2 Inhibition

In a notable study, a series of cyclobutane derivatives were synthesized and tested for their ability to inhibit MDM2. The results demonstrated that structural modifications could lead to improved binding affinities and cellular potency. For example, compound 39 showed an IC50 of 2.4 nM against MDM2, significantly outperforming earlier compounds in the series.

Table 2: Summary of MDM2 Inhibition Studies

| Compound | Binding Affinity (nM) | IC50 (nM) | Tumor Regression (%) |

|---|---|---|---|

| 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid | TBD | TBD | TBD |

| Compound 39 | <1 | 13 | 87 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.